Serratriol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of serratriol involves key steps that highlight the complexity and elegance of organic synthesis. For instance, a study described a short synthesis of a closely related compound, serratenediol, involving catalytic enantioselective synthesis and stereoselective cationic cyclizations, underscoring the intricate strategies employed to construct such molecules (Zhang & Corey, 2001). Additionally, synthesis approaches for related Lycopodium alkaloids, like serratezomine, involve consecutive utilizations of acylnitrilium ion-initiated spiroannulation and intramolecular Michael addition, highlighting the diverse synthetic routes available for these complex structures (Luedtke & Livinghouse, 1995).

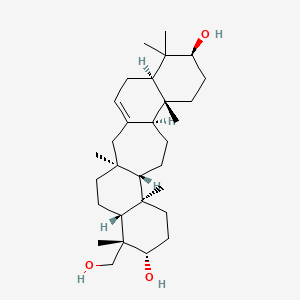

Molecular Structure Analysis

The molecular structures of serratriol and its isomers were elucidated to be serrat-14-en-3β, 21α, 24-triol, among others, showcasing the stereochemical complexity inherent to natural products. The determination of these structures is crucial for understanding the biological activity and synthesis of related compounds (Tsuda et al., 1974).

Chemical Reactions and Properties

Chemical reactions involving serratriol and its derivatives often employ advanced organic synthesis techniques. For example, the transformation of serratinine into serratezomine A through a modified Polonovski reaction exemplifies the chemical manipulations these molecules can undergo, supporting proposed biogenetic pathways (Morita & Kobayashi, 2002).

Physical Properties Analysis

While specific studies detailing the physical properties of serratriol were not found, similar compounds' analyses often focus on melting points, solubility, and crystalline structure, which are critical for identification and application in further chemical reactions.

Chemical Properties Analysis

The chemical properties of serratriol, such as its reactivity, stereochemistry, and functional group transformations, are foundational to its synthesis and application. Investigations into related compounds provide insights into the types of reactions triterpenoid-triols can undergo, including acetonide formation and stereoselective cyclizations, which are pivotal for constructing complex molecular architectures (Tsuda et al., 1974).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis : A study by Tsuda et al. (1974) established the structures of triterpenoid-triols, including serratriol, as serrat-14-en-3β, 21α, 24-triol. They also developed a new method for acetonide formation of 1,3-glycol.

Role in Agricultural Development : Research on the application of microorganisms in agriculture noted the impact of Serratia sp. (among others) on the production of biomass, gas exchange, and nutrient content in upland rice, as per Nascente et al. (2016).

Medical Applications : Serratiopeptidase, an enzyme produced by the Serratia bacteria, has been used for its anti-inflammatory, anti-edemic, and analgesic effects, especially in postoperative scenarios. For instance, Tamimi et al. (2021) found that Serratiopeptidase significantly improved trismus and swelling in patients post-surgery for impacted third molars.

Antimicrobial and Biocontrol Potential : The biocontrol potential of Serratia sp. G3, as discovered by Liu et al. (2010), shows its broad spectrum of antifungal activity and the production of antimicrobial exoproducts. This indicates its potential application in plant health management.

Serratane Triterpenoids in Traditional Medicine : A study by Jo et al. (2020) isolated serratane triterpenoids, including compounds similar to serratriol, from Lycopodium clavatum, showing their anti-inflammatory effects and potential for treating inflammatory bowel disease.

Bioactive Compounds in Serratia marcescens : Purkayastha et al. (2018) evaluated the biocontrol efficacy of Serratia marcescens strain ETR17, highlighting its role in managing root rot disease in tea and indicating its use in plant disease control.

Pharmacological Efficacy in Traditional Medicine : The pharmacological activities and traditional uses of plants like Cedrela serrata and Clerodendrum serratum have been reviewed by Almubayedh & Ahmad (2019) and Arora et al. (2021), respectively, providing evidence for their therapeutic potential.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S,6R,7S,8S,11R,12S,15S,16R,19S,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUNCIDAMBNEFU-WUKVYDFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501098267 | |

| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Serratriol | |

CAS RN |

13956-52-0 | |

| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13956-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4-(hydroxymethyl)-4,6a,10,10,13a,15b-hexamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501098267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.